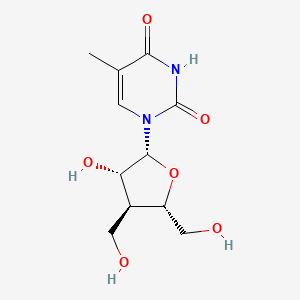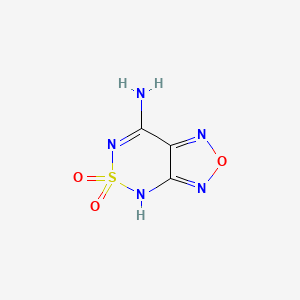
N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N'-(4-(hydroxy(oxido)amino)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-(hydroxy(oxido)amino)phenyl)urea is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring, a cyclohexyl group, and a phenylurea moiety, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-(hydroxy(oxido)amino)phenyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-pyridine with cyclohexylamine to form an intermediate, which is then reacted with 4-(hydroxy(oxido)amino)phenyl isocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-(hydroxy(oxido)amino)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-(hydroxy(oxido)amino)phenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-(hydroxy(oxido)amino)phenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-nitrophenyl)urea
- N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-aminophenyl)urea
- N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-methoxyphenyl)urea
Uniqueness
N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-(hydroxy(oxido)amino)phenyl)urea stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its diverse applications in research and industry highlight its significance .
Eigenschaften
CAS-Nummer |
75291-69-9 |
|---|---|
Molekularformel |
C18H19ClN4O3 |
Molekulargewicht |
374.8 g/mol |
IUPAC-Name |
1-(4-chloropyridin-2-yl)-1-cyclohexyl-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C18H19ClN4O3/c19-13-10-11-20-17(12-13)22(15-4-2-1-3-5-15)18(24)21-14-6-8-16(9-7-14)23(25)26/h6-12,15H,1-5H2,(H,21,24) |
InChI-Schlüssel |
FCSGJKSXGDNDPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N(C2=NC=CC(=C2)Cl)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate](/img/structure/B12808710.png)

![4-amino-1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12808717.png)


![5'-Chloro-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B12808739.png)





![4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;molecular hydrogen](/img/structure/B12808778.png)
